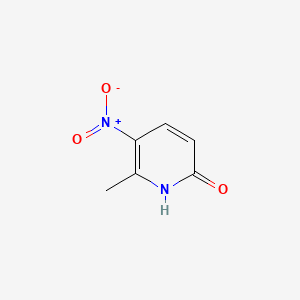

2-Hydroxy-6-methyl-5-nitropyridine

Description

The exact mass of the compound 2-Hydroxy-6-methyl-5-nitropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Hydroxy-6-methyl-5-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-6-methyl-5-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

6-methyl-5-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4-5(8(10)11)2-3-6(9)7-4/h2-3H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDDHNXZBGZBJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=O)N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337484 | |

| Record name | 6-Methyl-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28489-45-4 | |

| Record name | 6-Methyl-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-6-methyl-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 2-Hydroxy-6-methyl-5-nitropyridine (CAS 28489-45-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-6-methyl-5-nitropyridine is a functionalized pyridine derivative with the CAS number 28489-45-4. It serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.[1] Its chemical structure, featuring a pyridine ring substituted with hydroxyl, methyl, and nitro groups, offers multiple reactive sites for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, safety information, and its role as a key building block in the synthesis of bioactive molecules.

Chemical and Physical Properties

2-Hydroxy-6-methyl-5-nitropyridine is typically a solid at room temperature, appearing as a white to light yellow or pale brown crystalline powder.[2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 28489-45-4 | [2][3][4][5] |

| Molecular Formula | C₆H₆N₂O₃ | [2][3][4] |

| Molecular Weight | 154.12 g/mol | [3][4] |

| Appearance | White to light yellow or pale brown crystalline powder | [2] |

| Melting Point | 230-232 °C | [3] |

| Boiling Point | (Not experimentally determined) | |

| Density | (Not experimentally determined) | |

| Solubility | Soluble in Dimethylformamide (DMF) | |

| InChI Key | AJDDHNXZBGZBJN-UHFFFAOYSA-N | [2] |

| SMILES | CC1=C(C=CC(=O)N1)--INVALID-LINK--[O-] | [6] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 2-Hydroxy-6-methyl-5-nitropyridine. While raw spectral data is not extensively available in public databases, its characterization is typically performed using the following methods:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Used to determine the hydrogen atom environment in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Used to identify the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern. A peak at m/z 154 would correspond to the molecular ion.[4]

-

Infrared Spectroscopy (IR): Used to identify the functional groups present in the molecule, such as O-H, N-O, and C=O stretching vibrations.

Synthesis Protocols

2-Hydroxy-6-methyl-5-nitropyridine can be synthesized through various methods. The most common approaches involve the nitration of a pyridine precursor followed by hydrolysis or diazotization.

One-Pot Synthesis from 2-Aminopyridine

A one-pot synthesis method starting from 2-aminopyridine has been reported.[7] This method involves the nitration of 2-aminopyridine followed by a diazotization reaction in the same reaction vessel, which can simplify the overall process and reduce waste.[7]

Experimental Protocol:

-

Nitration: Add 2-aminopyridine in batches to concentrated sulfuric acid while maintaining the temperature between 10-20 °C. Subsequently, add concentrated nitric acid and stir the mixture at 40-50 °C.[7]

-

Quenching and Diazotization: After the nitration is complete, pour the reaction mixture into water to quench the reaction. Then, at a temperature of 0-10 °C, add an aqueous solution of sodium nitrite dropwise to initiate the diazotization reaction.[7]

-

pH Adjustment and Isolation: Adjust the acid concentration by adding a suitable amount of aqueous ammonia.[7] The product precipitates and can be collected by filtration and then dried.[7]

Synthesis from 2-Amino-5-nitropyridine

Another reported method involves the hydrolysis of 2-amino-5-nitropyridine.[8]

Experimental Protocol:

-

Reflux a mixture of 2-amino-5-nitropyridine in 10% sodium hydroxide solution for approximately 10 hours.[8]

-

Cool the reaction mixture and filter it.[8]

-

Dissolve the filter cake in water and neutralize it with hydrochloric acid.[8]

-

Collect the resulting precipitate by filtration and dry it to obtain the final product.[8]

Applications in Research and Drug Development

The primary application of 2-Hydroxy-6-methyl-5-nitropyridine is as a versatile chemical intermediate for the synthesis of more complex molecules with potential biological activities.[1] The presence of the nitro and hydroxyl groups on the pyridine ring allows for a variety of chemical transformations.

It is a key building block for the development of:

-

Active Pharmaceutical Ingredients (APIs): Used in the synthesis of novel drug candidates.[1]

-

Agrochemicals: Incorporated into the synthesis of new pesticides and herbicides.[1]

The broader class of nitropyridines has been investigated for a range of biological activities, including:

It is important to note that while the derivatives of 2-Hydroxy-6-methyl-5-nitropyridine may exhibit these activities, there is limited publicly available data on the specific biological activity of the compound itself.

Experimental Workflows and Potential Signaling Pathways

General Workflow for Synthesis of Bioactive Derivatives

The following diagram illustrates a general workflow for utilizing 2-Hydroxy-6-methyl-5-nitropyridine in the synthesis and screening of new bioactive compounds.

Caption: General workflow for the use of 2-Hydroxy-6-methyl-5-nitropyridine in drug/agrochemical discovery.

Hypothetical Signaling Pathway for Investigation

Given the reported anticancer activity of some nitropyridine derivatives, a plausible area of investigation would be their effect on key signaling pathways involved in cancer cell proliferation and survival. The following diagram illustrates a hypothetical pathway that could be explored. It is crucial to emphasize that this is a theoretical pathway for investigation and has not been experimentally validated for 2-Hydroxy-6-methyl-5-nitropyridine.

Caption: Hypothetical MAPK/ERK signaling pathway as a potential target for nitropyridine derivatives.

Safety and Handling

2-Hydroxy-6-methyl-5-nitropyridine is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[4]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

In case of exposure, follow standard first-aid procedures and seek medical advice.

Conclusion

2-Hydroxy-6-methyl-5-nitropyridine is a valuable and versatile intermediate in synthetic chemistry. Its utility as a starting material for the creation of diverse molecular architectures makes it a compound of significant interest for researchers in the pharmaceutical and agrochemical industries. While detailed biological data on the compound itself is limited, its role as a precursor to potentially bioactive molecules is well-established. Further research into the biological activities of its derivatives may unveil novel therapeutic agents and crop protection solutions.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Hydroxy-6-methyl-5-nitropyridine, 98% | CymitQuimica [cymitquimica.com]

- 3. cynorlaboratories.com [cynorlaboratories.com]

- 4. 2-Hydroxy-6-methyl-5-nitropyridine | C6H6N2O3 | CID 543053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Hydroxy-6-Methyl-5-Nitropyridine [jubilantingrevia.com]

- 6. PubChemLite - 2-hydroxy-6-methyl-5-nitropyridine (C6H6N2O3) [pubchemlite.lcsb.uni.lu]

- 7. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and antifungal activity of natural product-based 6-alkyl-2,3,4,5-tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 2-Hydroxy-6-methyl-5-nitropyridine

An In-depth Technical Guide to 2-Hydroxy-6-methyl-5-nitropyridine

This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and safety information for 2-Hydroxy-6-methyl-5-nitropyridine, a key intermediate in the synthesis of various heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties

2-Hydroxy-6-methyl-5-nitropyridine, also known as 6-methyl-5-nitro-1H-pyridin-2-one, is a substituted pyridine derivative. Its structure consists of a pyridine ring functionalized with a hydroxyl group, a methyl group, and a nitro group at positions 2, 6, and 5, respectively.

Table 1: Physical and Chemical Properties of 2-Hydroxy-6-methyl-5-nitropyridine

| Property | Value | Source(s) |

| CAS Number | 28489-45-4 | [1][2][3] |

| Molecular Formula | C₆H₆N₂O₃ | [1][2][3] |

| Molecular Weight | 154.12 g/mol | [1][3] |

| Appearance | Pale yellow to pale brown crystals or powder | [2] |

| Melting Point | 230-232 °C | [3] |

| IUPAC Name | 6-methyl-5-nitro-1H-pyridin-2-one | [1] |

| InChI Key | AJDDHNXZBGZBJN-UHFFFAOYSA-N | [1][2] |

| SMILES | CC1=C(C=CC(=O)N1)--INVALID-LINK--[O-] | [4] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source(s) |

| Topological Polar Surface Area | 74.9 Ų | [1][5] |

| Complexity | 272 | [1][5] |

| Monoisotopic Mass | 154.03784206 Da | [1] |

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 2-Hydroxy-6-methyl-5-nitropyridine.

Table 3: Key Spectral Data

| Technique | Data Summary | Source(s) |

| ¹H NMR | Spectra available for reference. | [6] |

| ¹³C NMR | Spectra available for reference. | [6] |

| Mass Spectrometry (MS) | Spectra available for reference. Predicted collision cross-section values (Ų) for various adducts have been calculated (e.g., [M+H]⁺: 125.3 Ų). | [1][4][6] |

| Infrared (IR) Spectroscopy | Spectra available for reference. | [6] |

Experimental Protocols

Synthesis of 2-Hydroxy-6-methyl-5-nitropyridine

A common synthetic route involves the diazotization of an amino-substituted precursor followed by hydrolysis.[7]

Protocol:

-

Suspension: Suspend 6-amino-3-nitro-2-methylpyridine in a mixture of concentrated hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) in water.

-

Cooling: Cool the mixture in an ice bath. Slowly add additional H₂SO₄ while maintaining a low temperature.

-

Diazotization: Add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled suspension. The temperature should be maintained at or below 10 °C. Gas evolution is typically observed.

-

Reaction: Stir the resulting brown suspension at 10 °C for approximately one hour to ensure the completion of the diazotization reaction.

-

Hydrolysis: The diazonium salt intermediate is then hydrolyzed to the corresponding hydroxyl compound, 2-Hydroxy-6-methyl-5-nitropyridine. (Note: The source provides the diazotization step; hydrolysis is the subsequent standard step to replace the diazonium group with a hydroxyl group).[7]

// Node Definitions start [label="Start: 6-amino-3-nitro-2-methylpyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Suspend in HCl/H₂SO₄/H₂O mixture", fillcolor="#FFFFFF", fontcolor="#202124"]; step2 [label="Cool to <10°C in ice bath", fillcolor="#FFFFFF", fontcolor="#202124"]; step3 [label="Add NaNO₂(aq) dropwise\n(Diazotization)", fillcolor="#FFFFFF", fontcolor="#202124"]; step4 [label="Stir for 1 hour at 10°C", fillcolor="#FFFFFF", fontcolor="#202124"]; end_product [label="Product: 2-Hydroxy-6-methyl-5-nitropyridine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges to define the flow start -> step1 [color="#5F6368"]; step1 -> step2 [color="#5F6368"]; step2 -> step3 [color="#5F6368"]; step3 -> step4 [color="#5F6368"]; step4 -> end_product [color="#34A853", style=bold]; } } Caption: Synthesis workflow for 2-Hydroxy-6-methyl-5-nitropyridine.

General Analytical Workflow

The identity and purity of the synthesized compound are confirmed through a standard analytical workflow.

Methodologies:

-

Melting Point Determination: The melting point is measured using a standard melting point apparatus to assess purity.[8]

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and the purity of the final product.[8]

-

Spectroscopy (NMR, IR, MS):

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure.[8]

-

FTIR Spectroscopy: Infrared spectroscopy is used to identify characteristic functional groups, such as the nitro group (–NO₂) vibrations.[8]

-

Mass Spectrometry: Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern of the compound.

-

// Node Definitions synthesis [label="Synthesized Product", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Purification\n(e.g., Recrystallization)", fillcolor="#FFFFFF", fontcolor="#202124"]; analysis [label="Purity & Identity Analysis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; mp [label="Melting Point", fillcolor="#FFFFFF", fontcolor="#202124"]; tlc [label="TLC", fillcolor="#FFFFFF", fontcolor="#202124"]; spectroscopy [label="Spectroscopy", fillcolor="#FFFFFF", fontcolor="#202124"]; nmr [label="NMR (¹H, ¹³C)", fillcolor="#FFFFFF", fontcolor="#202124"]; ir [label="IR", fillcolor="#FFFFFF", fontcolor="#202124"]; ms [label="Mass Spec", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges to define the flow synthesis -> purification [color="#5F6368"]; purification -> analysis [color="#5F6368"]; analysis -> mp [color="#EA4335"]; analysis -> tlc [color="#EA4335"]; analysis -> spectroscopy [color="#EA4335"]; spectroscopy -> nmr [color="#4285F4"]; spectroscopy -> ir [color="#4285F4"]; spectroscopy -> ms [color="#4285F4"]; } } Caption: General analytical workflow for compound characterization.

Biological Activity and Applications

Nitropyridines are recognized as valuable precursors in the synthesis of a wide array of biologically active molecules and heterocyclic systems.[9] While specific signaling pathways for 2-Hydroxy-6-methyl-5-nitropyridine are not detailed in the reviewed literature, its structural motifs are common in compounds investigated for various therapeutic areas. It serves as a versatile building block for creating more complex molecules with potential pharmacological activities.[7]

Safety and Handling

2-Hydroxy-6-methyl-5-nitropyridine is associated with several hazard classifications.

Table 4: GHS Hazard Information

| Hazard Code | Description | Source(s) |

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] |

| H335 | May cause respiratory irritation | [1] |

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[1]

References

- 1. 2-Hydroxy-6-methyl-5-nitropyridine | C6H6N2O3 | CID 543053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-6-methyl-5-nitropyridine, 98% | CymitQuimica [cymitquimica.com]

- 3. cynorlaboratories.com [cynorlaboratories.com]

- 4. PubChemLite - 2-hydroxy-6-methyl-5-nitropyridine (C6H6N2O3) [pubchemlite.lcsb.uni.lu]

- 5. 2-Hydroxy-5-methyl-3-nitropyridine | C6H6N2O3 | CID 345643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Hydroxy-6-methyl-5-nitropyridine(28489-45-4) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Hydroxy-6-methyl-5-nitropyridine | 28489-45-4 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxy-6-methyl-5-nitropyridine: A Key Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydroxy-6-methyl-5-nitropyridine is a pivotal chemical intermediate, primarily recognized for its role as a versatile building block in the synthesis of a variety of heterocyclic compounds. While direct biological activity of the title compound is not extensively documented, its derivatives are of significant interest in the pharmaceutical and agrochemical sectors. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a general synthesis protocol, and its utility in the development of bioactive molecules.

Molecular Structure and Physicochemical Properties

2-Hydroxy-6-methyl-5-nitropyridine, also known by its IUPAC name 6-methyl-5-nitro-1H-pyridin-2-one, is a substituted pyridine derivative. The presence of hydroxyl, methyl, and nitro functional groups on the pyridine ring imparts a unique reactivity profile, making it a valuable precursor in organic synthesis.

The molecular formula of 2-Hydroxy-6-methyl-5-nitropyridine is C₆H₆N₂O₃. Its molecular weight is approximately 154.12 g/mol . The compound typically appears as a pale yellow to light brown crystalline solid.

Table 1: Molecular Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 6-methyl-5-nitro-1H-pyridin-2-one | PubChem |

| Molecular Formula | C₆H₆N₂O₃ | PubChem |

| Molecular Weight | 154.12 g/mol | PubChem |

| CAS Number | 28489-45-4 | ChemicalBook |

| Appearance | Pale yellow to light brown crystalline solid | |

| Melting Point | 230-232 °C | |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, acetone, and dimethylformamide. |

Synthesis and Purification

General Synthesis Protocol

The synthesis of 2-Hydroxy-6-methyl-5-nitropyridine can be achieved through the nitration of a corresponding 2-hydroxy-6-methylpyridine precursor. A general experimental protocol, adapted from procedures for similar nitropyridine compounds, is outlined below.

Experimental Protocol: Nitration of 2-Hydroxy-6-methylpyridine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxy-6-methylpyridine in a suitable solvent, such as concentrated sulfuric acid, under cooling in an ice bath.

-

Nitration: Slowly add a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid, to the cooled solution while maintaining the temperature below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralization and Precipitation: Neutralize the acidic solution with a suitable base, such as sodium hydroxide or ammonia, until a precipitate is formed.

-

Isolation: Collect the solid product by filtration, wash with cold water to remove any residual acid and inorganic salts.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Purification and Characterization

Purification of the final product is crucial to remove any unreacted starting materials and byproducts. Recrystallization is a common method for purifying solid organic compounds. The purity of the synthesized 2-Hydroxy-6-methyl-5-nitropyridine can be assessed using various analytical techniques.

Table 2: Analytical Characterization Methods

| Technique | Purpose |

| Melting Point | To determine the purity of the compound. |

| Thin-Layer Chromatography (TLC) | To monitor the progress of the reaction and assess the purity of the product. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the molecular structure of the compound. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the compound. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |

Role in the Synthesis of Bioactive Molecules

The primary value of 2-Hydroxy-6-methyl-5-nitropyridine in drug discovery and development lies in its utility as a versatile synthetic intermediate. The nitro and hydroxyl groups on the pyridine ring can be readily modified to introduce a wide range of other functionalities, allowing for the construction of complex molecular architectures with diverse biological activities. Nitropyridines, in general, are precursors to a variety of bioactive molecules, including those with antitumor, antiviral, and anti-neurodegenerative properties.

Derivatives of nitropyridines have been investigated for their potential as Janus kinase 2 (JAK2) inhibitors and glycogen synthase kinase-3 (GSK3) inhibitors, among other therapeutic targets.[1] The synthesis of these more complex molecules often involves the initial functionalization of the nitropyridine core.

Caption: Synthetic utility of 2-Hydroxy-6-methyl-5-nitropyridine.

Conclusion

2-Hydroxy-6-methyl-5-nitropyridine is a valuable and versatile intermediate in organic synthesis. Its well-defined molecular structure and the reactivity of its functional groups make it an important starting material for the synthesis of a wide array of more complex, biologically active molecules. For researchers and professionals in drug development, understanding the chemistry and synthetic potential of this compound is key to unlocking new therapeutic avenues. Further research into the synthesis of novel derivatives and the evaluation of their biological activities is a promising area for future investigation.

References

In-Depth Technical Guide: Solubility of 2-Hydroxy-6-methyl-5-nitropyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Hydroxy-6-methyl-5-nitropyridine in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound in various organic solvents is publicly available. Consequently, this document provides a detailed overview of the standard experimental methodologies that can be employed to determine its solubility. It is designed to equip researchers and drug development professionals with the necessary protocols to generate this critical data in their own laboratories. The guide includes detailed experimental procedures, workflows for solubility determination, and a discussion of the physicochemical properties of the title compound that may influence its solubility.

Introduction to 2-Hydroxy-6-methyl-5-nitropyridine

2-Hydroxy-6-methyl-5-nitropyridine (CAS No: 28489-45-4) is a substituted pyridine derivative with the molecular formula C6H6N2O3.[1] Its structure, featuring a hydroxyl group, a methyl group, and a nitro group on the pyridine ring, suggests a molecule with a degree of polarity and the potential for hydrogen bonding, which will influence its solubility in different organic solvents. The compound typically appears as crystals or a crystalline powder, with a color ranging from pale yellow to pale brown.[2] Understanding its solubility is crucial for a variety of applications, including reaction chemistry, purification, formulation development, and assessing its potential as a pharmaceutical intermediate.

Quantitative Solubility Data

As of the date of this guide, a thorough search of publicly accessible scientific literature and chemical databases has not yielded any specific quantitative data on the solubility of 2-Hydroxy-6-methyl-5-nitropyridine in common organic solvents. Therefore, the following table, which would typically summarize such data, remains unpopulated. Researchers are encouraged to use the experimental protocols outlined in the subsequent section to determine these values.

Table 1: Solubility of 2-Hydroxy-6-methyl-5-nitropyridine in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Solubility (mole fraction) |

| Data not available | |||

| Data not available | |||

| Data not available | |||

| Data not available | |||

| Data not available |

Experimental Protocols for Solubility Determination

Several well-established methods can be used to determine the solubility of a solid organic compound like 2-Hydroxy-6-methyl-5-nitropyridine in various solvents. The choice of method often depends on the properties of the compound, the required accuracy, and the available equipment.

Isothermal Shake-Flask Method (Gravimetric Determination)

This is a classic and reliable method for determining thermodynamic solubility.

-

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined gravimetrically after evaporating the solvent.

-

Apparatus:

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

-

Drying oven

-

-

Procedure:

-

Add an excess amount of 2-Hydroxy-6-methyl-5-nitropyridine to a vial containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly and place it in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, and should be determined experimentally by taking measurements at different time points until the concentration remains constant.

-

Once equilibrium is reached, allow the mixture to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume or mass of the supernatant using a pre-heated or temperature-equilibrated syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved microcrystals.

-

Weigh the dish containing the saturated solution.

-

Evaporate the solvent completely under a gentle stream of nitrogen or in a drying oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is removed, weigh the dish again. The difference in weight corresponds to the mass of the dissolved 2-Hydroxy-6-methyl-5-nitropyridine.

-

Calculate the solubility, typically expressed as grams of solute per 100 g of solvent or as a mole fraction.

-

UV-Vis Spectrophotometry Method

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range and is less labor-intensive than the gravimetric method.

-

Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

-

Apparatus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Apparatus for the shake-flask method (as above)

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a stock solution of 2-Hydroxy-6-methyl-5-nitropyridine of known concentration in the solvent of interest.

-

Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

-

-

Prepare a Saturated Solution:

-

Follow steps 1-5 of the Isothermal Shake-Flask Method (Section 3.1).

-

-

Analysis:

-

Dilute a known volume of the clear, filtered saturated solution with the solvent to bring the absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method, particularly useful for complex mixtures or when high accuracy is required.

-

Principle: Similar to the UV-Vis method, a saturated solution is prepared and then analyzed. The concentration is determined by comparing the peak area of the solute to a calibration curve generated from standards of known concentrations.

-

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column

-

Apparatus for the shake-flask method (as above)

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Develop an HPLC Method:

-

Select a suitable mobile phase and stationary phase (column) that allows for good separation and peak shape for 2-Hydroxy-6-methyl-5-nitropyridine.

-

Determine the retention time and optimal detection wavelength.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of 2-Hydroxy-6-methyl-5-nitropyridine in the chosen solvent.

-

Inject a fixed volume of each standard into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to create the calibration curve.

-

-

Prepare a Saturated Solution:

-

Follow steps 1-5 of the Isothermal Shake-Flask Method (Section 3.1).

-

-

Analysis:

-

Dilute a known volume of the filtered saturated solution as necessary.

-

Inject the diluted sample into the HPLC system.

-

Determine the concentration of the sample from its peak area using the calibration curve.

-

Calculate the solubility in the original saturated solution.

-

-

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for solubility determination and the factors influencing the solubility of a compound like 2-Hydroxy-6-methyl-5-nitropyridine.

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

Caption: Factors influencing the solubility of 2-Hydroxy-6-methyl-5-nitropyridine.

Conclusion

While quantitative solubility data for 2-Hydroxy-6-methyl-5-nitropyridine in organic solvents is not currently available in the public domain, this guide provides the necessary framework for researchers to determine these crucial parameters. The detailed protocols for the gravimetric, UV-Vis spectrophotometry, and HPLC methods offer robust and reliable approaches to generating high-quality solubility data. Understanding the interplay between the physicochemical properties of 2-Hydroxy-6-methyl-5-nitropyridine and various organic solvents is key to its successful application in research and development. The provided workflows and diagrams serve as a practical reference for designing and executing these essential experiments.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-6-methyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of 2-Hydroxy-6-methyl-5-nitropyridine, a key physicochemical property for its characterization and application in research and development. This document also outlines a detailed experimental protocol for melting point determination and presents a logical workflow for its synthesis.

Physicochemical Data Summary

The quantitative data for 2-Hydroxy-6-methyl-5-nitropyridine is summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Melting Point | 230-232 °C | [1] |

| Boiling Point | Not reported; likely decomposes | |

| Molecular Formula | C6H6N2O3 | [1] |

| Molecular Weight | 154.12 g/mol | [1] |

| Appearance | Pale yellow to pale brown crystals or powder | [2] |

| CAS Number | 28489-45-4 | [1] |

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.[3] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities. The following protocol outlines a standard method for determining the melting point of 2-Hydroxy-6-methyl-5-nitropyridine using a capillary melting point apparatus.[4]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

2-Hydroxy-6-methyl-5-nitropyridine (finely powdered)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)[3]

-

Thermometer (calibrated)[5]

Procedure:

-

Sample Preparation: Ensure the 2-Hydroxy-6-methyl-5-nitropyridine sample is completely dry and in the form of a fine powder.[3] If necessary, gently grind the crystalline solid using a mortar and pestle.[3]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the compound. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 1-2 mm.[5]

-

Initial Rapid Determination (Optional): To determine an approximate melting range, place the loaded capillary tube in the melting point apparatus and heat at a rapid rate (e.g., 10-20 °C per minute).[6] Note the temperature at which the sample begins to melt. This provides a rough estimate to guide a more precise measurement.[6]

-

Precise Melting Point Determination:

-

Allow the apparatus to cool to at least 20 °C below the estimated melting point.

-

Place a new loaded capillary tube into the apparatus.

-

Heat the sample at a slow, controlled rate of approximately 1-2 °C per minute as the temperature approaches the expected melting point.[5]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating at the same slow rate and record the temperature at which the last solid particle melts (the end of the melting range).[4]

-

-

Data Recording: The melting point is reported as a range from the temperature at which melting begins to the temperature at which it is complete. For pure 2-Hydroxy-6-methyl-5-nitropyridine, this range is expected to be narrow.

Synthesis Workflow

The synthesis of nitropyridine derivatives often involves a multi-step process. The following diagram illustrates a logical workflow for the potential synthesis of 2-Hydroxy-6-methyl-5-nitropyridine, based on common organic synthesis reactions for analogous compounds.

Caption: A logical workflow for the synthesis of 2-Hydroxy-6-methyl-5-nitropyridine.

References

Spectroscopic Analysis of 2-Hydroxy-6-methyl-5-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxy-6-methyl-5-nitropyridine, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. While specific, experimentally-derived raw data is not publicly available in detail, this document outlines the expected spectroscopic characteristics and provides detailed experimental protocols for obtaining and analyzing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Chemical Structure and Properties

-

IUPAC Name: 6-methyl-5-nitro-1H-pyridin-2-one

-

Molecular Formula: C₆H₆N₂O₃[1]

-

Molecular Weight: 154.12 g/mol [1]

-

CAS Number: 28489-45-4[1]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for 2-Hydroxy-6-methyl-5-nitropyridine. It is important to note that the exact values can vary slightly depending on the experimental conditions, such as the solvent used and the concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Aromatic Protons (H-3, H-4) | ||

| Data not available | Methyl Protons (-CH₃) | ||

| Data not available | Hydroxyl/Amide Proton (-OH/-NH) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Aromatic Carbons (C-2, C-3, C-4, C-5, C-6) |

| Data not available | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2-Hydroxy-6-methyl-5-nitropyridine is expected to show characteristic absorption bands for its hydroxyl, nitro, and pyridine ring functionalities.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | O-H stretch (hydroxyl) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~1650 | C=O stretch (pyridinone tautomer) |

| ~1600, ~1470 | C=C and C=N stretch (aromatic ring) |

| ~1550, ~1350 | N-O stretch (nitro group) |

| ~1250 | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For 2-Hydroxy-6-methyl-5-nitropyridine, the molecular ion peak (M+) is expected at an m/z corresponding to its molecular weight.

Table 4: Expected Mass Spectrometry Data

| m/z | Assignment |

| 154 | [M]⁺ (Molecular Ion) |

| Data not available | Fragment Ions |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for 2-Hydroxy-6-methyl-5-nitropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-Hydroxy-6-methyl-5-nitropyridine.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube. The choice of solvent is critical as the chemical shifts of labile protons (like -OH) are solvent-dependent.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method): [2][3]

-

Thoroughly dry a small amount of potassium bromide (KBr) powder to remove any moisture.

-

Grind approximately 1-2 mg of 2-Hydroxy-6-methyl-5-nitropyridine with about 100-200 mg of the dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

Place the mixture into a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.[3]

FTIR Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of a blank KBr pellet or empty sample compartment should be recorded and subtracted from the sample spectrum.

Data Analysis:

-

Identify the major absorption bands in the spectrum.

-

Correlate the wavenumbers of these bands to specific functional groups using standard correlation tables.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

Sample Preparation:

-

Dissolve a small amount of 2-Hydroxy-6-methyl-5-nitropyridine in a volatile organic solvent (e.g., methanol, acetone, or dichloromethane) to a concentration of approximately 10-100 µg/mL.[4]

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[6][7]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[4]

-

Oven Temperature Program:

-

Initial temperature: 50-70 °C, hold for 1-2 minutes.

-

Ramp: 10-20 °C/min up to 280-300 °C.

-

Final hold: 5-10 minutes.

-

-

Injection Volume: 1 µL.[4]

Data Analysis:

-

Identify the peak corresponding to 2-Hydroxy-6-methyl-5-nitropyridine in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to identify the molecular ion (M⁺) and major fragment ions.

-

Propose fragmentation pathways to explain the observed fragment ions, which can provide further structural confirmation.

Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of 2-Hydroxy-6-methyl-5-nitropyridine.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

- 1. 2-Hydroxy-6-methyl-5-nitropyridine | C6H6N2O3 | CID 543053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. eng.uc.edu [eng.uc.edu]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. 2-Hydroxy-6-methyl-5-nitropyridine, 98% | CymitQuimica [cymitquimica.com]

- 5. agilent.com [agilent.com]

- 6. mdpi.com [mdpi.com]

- 7. tdi-bi.com [tdi-bi.com]

The Tautomeric Landscape of 2-Hydroxy-6-methyl-5-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tautomerism of 2-hydroxy-6-methyl-5-nitropyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Understanding the tautomeric equilibrium of this molecule is crucial for predicting its physicochemical properties, reaction mechanisms, and biological activity. Due to the scarcity of direct experimental studies on this specific substituted pyridine, this guide leverages the extensive research on the parent compound, 2-hydroxypyridine, to infer the behavior of the title compound and to provide a framework for its experimental investigation.

Introduction to Pyridine Tautomerism

The tautomerism of 2-hydroxypyridines involves an equilibrium between the hydroxy (enol-like) form and the pyridone (keto-like) form. This is a prototropic tautomerism, involving the migration of a proton and a concurrent shift of double bonds. For 2-hydroxy-6-methyl-5-nitropyridine, the equilibrium is between 2-hydroxy-6-methyl-5-nitropyridine and 6-methyl-5-nitro-1H-pyridin-2-one.

The position of this equilibrium is highly sensitive to the electronic nature of substituents on the pyridine ring and the surrounding solvent environment. Generally, the pyridone form is favored in polar solvents and the solid state, while the hydroxy form can be more prevalent in the gas phase and nonpolar solvents.[3]

The Influence of Substituents

The tautomeric equilibrium of 2-hydroxy-6-methyl-5-nitropyridine is significantly influenced by the electronic effects of the methyl and nitro groups.

-

Methyl Group (-CH₃): As an electron-donating group, the methyl group at the 6-position increases the electron density in the pyridine ring. This is expected to stabilize the pyridone tautomer by enhancing the delocalization of the lone pair of electrons on the nitrogen atom into the ring system.

-

Nitro Group (-NO₂): The nitro group at the 5-position is a strong electron-withdrawing group. This effect will have a more complex influence. It can stabilize the negative charge on the oxygen in the deprotonated form of the hydroxy tautomer, potentially shifting the equilibrium towards the hydroxy form in certain conditions. Conversely, its electron-withdrawing nature can also stabilize the pyridone form through resonance.

Computational studies on related substituted 2-hydroxypyridines have shown that the relative stability of the tautomers is a fine balance of these electronic effects.

Quantitative Analysis of Tautomeric Equilibrium

| Solvent | Dielectric Constant (ε) | Equilibrium Constant (KT = [Pyridone]/[Hydroxy]) | Gibbs Free Energy (ΔG, kJ/mol) |

| Gas Phase | 1 | ~0.3 | +3.0 |

| Cyclohexane | 2.02 | 0.4 - 2.4 | - |

| Chloroform | 4.81 | 10 - 20 | - |

| Acetonitrile | 37.5 | ~160 | -12.5 |

| Water | 80.1 | 900 - 1700 | -17.0 |

Data compiled from various computational and experimental studies on 2-hydroxypyridine.

It is anticipated that for 2-hydroxy-6-methyl-5-nitropyridine, the equilibrium will similarly shift towards the pyridone form in more polar solvents.

Spectroscopic Characterization

Spectroscopic methods are instrumental in identifying and quantifying the tautomeric forms of 2-hydroxy-6-methyl-5-nitropyridine.

| Spectroscopic Method | Hydroxy Tautomer Signature | Pyridone Tautomer Signature |

| ¹H NMR | Aromatic protons in the expected regions for a substituted pyridine. A broad singlet for the -OH proton. | Characteristic shifts for the protons on the diene-like ring. A signal for the N-H proton. |

| ¹³C NMR | Chemical shift for C2 (bearing the -OH group) will be in the aromatic region, typically downfield. | Chemical shift for C2 will be indicative of a carbonyl carbon, significantly downfield. |

| IR Spectroscopy | O-H stretching band (around 3400-3600 cm⁻¹). C=N and C=C stretching bands in the aromatic region. | N-H stretching band (around 3100-3300 cm⁻¹). Strong C=O stretching band (around 1650-1680 cm⁻¹). |

| UV-Vis Spectroscopy | Absorption maximum at a shorter wavelength. | Absorption maximum at a longer wavelength due to the extended conjugation of the pyridone system. |

Publicly available spectral data for 2-hydroxy-6-methyl-5-nitropyridine from suppliers can be interpreted in the context of these expected signatures to infer the predominant tautomeric form under the conditions of measurement.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the tautomerism of 2-hydroxy-6-methyl-5-nitropyridine.

Synthesis of 2-Hydroxy-6-methyl-5-nitropyridine

A common synthetic route involves the nitration of 2-hydroxy-6-methylpyridine.

Materials:

-

2-Hydroxy-6-methylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution

-

Distilled water

-

Ethanol

Procedure:

-

Cool concentrated sulfuric acid in an ice bath.

-

Slowly add 2-hydroxy-6-methylpyridine to the cooled sulfuric acid with stirring, ensuring the temperature remains low.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 2-hydroxy-6-methylpyridine in sulfuric acid, maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the crude product and wash with cold water.

-

Neutralize the product with a saturated sodium bicarbonate solution.

-

Recrystallize the purified product from a suitable solvent, such as ethanol.

Spectroscopic Analysis

5.2.1. NMR Spectroscopy

-

Prepare solutions of 2-hydroxy-6-methyl-5-nitropyridine in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O).

-

Acquire ¹H and ¹³C NMR spectra for each solution.

-

Integrate the signals corresponding to each tautomer to determine their relative concentrations and calculate the equilibrium constant (KT) in each solvent.

5.2.2. UV-Vis Spectroscopy

-

Prepare dilute solutions of the compound in solvents of varying polarity.

-

Record the UV-Vis absorption spectrum for each solution.

-

Analyze the changes in the position and intensity of the absorption maxima to qualitatively assess the shift in the tautomeric equilibrium.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.[6]

-

Grow single crystals of 2-hydroxy-6-methyl-5-nitropyridine suitable for X-ray diffraction, typically by slow evaporation of a saturated solution.

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Solve and refine the crystal structure to determine the precise atomic positions, bond lengths, and bond angles. This will definitively identify the tautomeric form present in the solid state.

Visualizing Tautomerism and Experimental Workflows

Caption: Tautomeric equilibrium of 2-hydroxy-6-methyl-5-nitropyridine.

Caption: Workflow for the analysis of tautomerism.

Conclusion

The tautomerism of 2-hydroxy-6-methyl-5-nitropyridine is a critical aspect of its chemical identity, with the equilibrium between the hydroxy and pyridone forms being highly dependent on the molecular environment. While direct experimental data on this specific molecule is limited, a comprehensive understanding can be achieved by applying the principles established for the parent 2-hydroxypyridine system and considering the electronic influence of the methyl and nitro substituents. The experimental protocols outlined in this guide provide a robust framework for researchers to fully characterize the tautomeric behavior of this important synthetic intermediate. This knowledge is paramount for its effective utilization in drug discovery and development, enabling the rational design of molecules with optimized properties and biological activities.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Hydroxy-6-methyl-5-nitropyridine | 28489-45-4 [chemicalbook.com]

- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Hydroxy-6-methyl-5-nitropyridine(28489-45-4) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Hydroxy-6-methyl-5-nitropyridine | C6H6N2O3 | CID 543053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Advent of Nitropyridines: A Technical Guide to Their Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of nitropyridines represents a cornerstone in the field of heterocyclic chemistry, providing essential building blocks for pharmaceuticals, agrochemicals, and materials science. The electron-withdrawing nature of the nitro group profoundly influences the reactivity of the pyridine ring, making these compounds versatile intermediates for further functionalization. However, the journey to efficient and regioselective nitropyridine synthesis was fraught with challenges, primarily due to the inherent electron-deficient character of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. This technical guide provides an in-depth exploration of the historical evolution and key methodologies developed for the synthesis of nitropyridines, presenting quantitative data, detailed experimental protocols, and logical workflows to aid researchers in this critical area of chemical science.

The Historical Challenge: The Inertness of the Pyridine Ring

Early attempts at the direct nitration of pyridine were largely met with failure, requiring harsh conditions and resulting in exceedingly low yields. The nitrogen heteroatom in the pyridine ring acts as a strong deactivating group, withdrawing electron density and making the ring less susceptible to attack by electrophiles like the nitronium ion (NO₂⁺). Furthermore, under the strongly acidic conditions of nitration (typically using a mixture of nitric acid and sulfuric acid), the pyridine nitrogen is readily protonated, forming the pyridinium ion. This further deactivates the ring, making electrophilic substitution even more challenging.

A Breakthrough Discovery: The Role of Pyridine N-Oxides

A pivotal moment in the history of nitropyridine synthesis was the discovery and utilization of pyridine N-oxides. The introduction of an N-oxide functionality dramatically alters the electronic properties of the pyridine ring. The oxygen atom donates electron density back into the ring, particularly at the 2- and 4-positions, thereby activating it towards electrophilic attack. This activation provided a viable pathway for the synthesis of nitropyridines, most notably 4-nitropyridine, which was previously difficult to obtain.

Synthesis of 4-Nitropyridine via Pyridine N-Oxide

The most historically significant and widely practiced method for the synthesis of 4-nitropyridine involves a two-step process: the N-oxidation of pyridine followed by nitration of the resulting pyridine N-oxide and subsequent deoxygenation.

Quantitative Data for Nitropyridine N-Oxide Synthesis

The following table summarizes typical reaction conditions and yields for the synthesis of nitropyridine N-oxides, which are crucial intermediates.

| Starting Material | Nitrating Agent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Pyridine N-oxide | Fuming HNO₃ / H₂SO₄ | 125-130 | 3 | 4-Nitropyridine N-oxide | >90 |

| 3-Methylpyridine N-oxide | Fuming HNO₃ / H₂SO₄ | 100-105 | 2 | 3-Methyl-4-nitropyridine N-oxide | 70-73 |

| 3,5-Lutidine N-oxide | KNO₃ / H₂SO₄ | 60-65 | - | 3,5-Lutidine-4-nitropyridine N-oxide | - |

Experimental Protocol: Synthesis of 4-Nitropyridine N-Oxide[1][2]

This protocol details the synthesis of 4-nitropyridine N-oxide from pyridine N-oxide using a mixed acid approach.

1. Preparation of the Nitrating Acid:

-

In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, place 12 mL (0.29 mol) of fuming nitric acid.

-

Cool the flask in an ice bath.

-

Slowly and in portions, add 30 mL (0.56 mol) of concentrated sulfuric acid while stirring continuously.

-

Allow the nitrating acid mixture to warm to 20°C before use.

2. Reaction Setup:

-

In a 100 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel with a pressure balance, place 9.51 g (100 mmol) of pyridine-N-oxide.

-

Heat the flask to 60°C.

-

The reflux condenser should be connected to a tube to safely vent the nitrous fumes produced during the reaction into a wash bottle containing an aqueous NaOH solution.

3. Nitration Procedure:

-

Transfer the prepared nitrating acid into the addition funnel.

-

Add the nitrating acid dropwise to the heated pyridine N-oxide over 30 minutes with continuous stirring. The internal temperature will initially decrease.

-

After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.

4. Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture onto approximately 150 g of crushed ice in a 1 L beaker.

-

Neutralize the solution by carefully adding a saturated sodium carbonate solution in portions until a pH of 7-8 is reached. This will result in the precipitation of a yellow crystalline solid.

-

Collect the crude product by vacuum filtration.

-

To separate the product from inorganic salts, add acetone to the crude solid and filter to remove the insoluble salts.

-

Evaporate the acetone from the filtrate using a rotary evaporator to obtain the crude 4-nitropyridine N-oxide.

-

The product can be further purified by recrystallization from acetone.

Synthesis of Other Nitropyridine Isomers

While the N-oxide method is highly effective for the 4-nitro isomer, the synthesis of 2- and 3-nitropyridines historically required different strategies.

Synthesis of 2-Nitropyridines

The synthesis of 2-nitropyridines can be achieved through the oxidation of 2-aminopyridines. A common method involves the diazotization of a 2-aminopyridine followed by treatment with a nitrite salt in the presence of a copper catalyst (Sandmeyer-type reaction). More direct oxidation methods have also been developed.

Synthesis of 3-Nitropyridines: Bakke's Procedure

A significant advancement in the synthesis of 3-nitropyridines was reported by Bakke. This method avoids the harsh conditions of direct nitration and proceeds through an N-nitropyridinium intermediate. The reaction of pyridine with dinitrogen pentoxide (N₂O₅) forms an N-nitropyridinium salt, which upon treatment with a sulfite or bisulfite solution, rearranges to yield 3-nitropyridine. This reaction is believed to proceed via a[1][2] sigmatropic shift of the nitro group.[3][4]

Historically Relevant Reactions for Pyridine Functionalization

While not direct nitration methods, the Chichibabin and Zincke reactions are of significant historical importance in the broader context of pyridine chemistry and the introduction of functional groups.

The Chichibabin Reaction

Discovered by Aleksei Chichibabin in 1914, this reaction allows for the direct amination of pyridine at the 2-position by reaction with sodium amide (NaNH₂) in liquid ammonia or an inert solvent.[1][5] It is a nucleophilic aromatic substitution of a hydride ion (SₙH).

The Zincke Reaction

Named after Theodor Zincke, this reaction transforms a pyridine into a pyridinium salt by reacting it with 2,4-dinitrochlorobenzene and a primary amine.[2] This reaction proceeds through a ring-opening and subsequent ring-closing mechanism (ANRORC). While not a nitration method itself, it utilizes a nitrated aromatic compound as a reagent to functionalize the pyridine ring.

Modern Methodologies in Nitropyridine Synthesis

Recent advancements have focused on improving the efficiency, safety, and regioselectivity of nitropyridine synthesis.

Continuous Flow Synthesis

Continuous flow technology has been applied to the synthesis of 4-nitropyridine, offering significant advantages in terms of safety and scalability.[6] The nitration of pyridine N-oxide is highly exothermic, and continuous flow reactors allow for better temperature control, minimizing the formation of hazardous byproducts and enabling safer scale-up. A two-step continuous flow process for the synthesis of 4-nitropyridine from pyridine N-oxide has been reported with an overall yield of 83%.[6]

Experimental Protocol: Two-Step Continuous Flow Synthesis of 4-Nitropyridine[8][9]

This protocol describes a modern approach to the synthesis of 4-nitropyridine using a continuous flow system.

Step 1: Nitration of Pyridine N-Oxide

-

A solution of pyridine N-oxide is continuously pumped and mixed with a stream of nitric and sulfuric acids in a microreactor.

-

The reaction stream is then immediately mixed with ice water.

-

The aqueous phase containing the 4-nitropyridine N-oxide is subjected to continuous extraction with a suitable organic solvent (e.g., 1,2-dichloroethane).

Step 2: Deoxygenation of 4-Nitropyridine N-Oxide

-

The organic phase from the extractor, containing 4-nitropyridine N-oxide, is pumped into a second tube coil reactor.

-

Simultaneously, a solution of a reducing agent, such as phosphorus trichloride (PCl₃) in an appropriate solvent (e.g., acetonitrile), is pumped into the same reactor.

-

The deoxygenation reaction takes place in this second coil at a controlled temperature (e.g., 50°C).

-

The output from the reactor is collected, and after workup (neutralization and extraction), 4-nitropyridine is obtained.

Conclusion

The synthesis of nitropyridines has evolved significantly from early, low-yielding methods to highly efficient and controlled modern processes. The discovery of the activating effect of the N-oxide group was a watershed moment that opened the door to the synthesis of 4-nitropyridine and its derivatives. Subsequent developments, such as Bakke's procedure for 3-nitropyridines and the application of continuous flow technology, have further expanded the synthetic chemist's toolkit. The methodologies and data presented in this guide offer a comprehensive overview for researchers and professionals engaged in the synthesis and application of these vital heterocyclic compounds, enabling further innovation in drug discovery and materials science.

References

An In-depth Technical Guide to the Safety and Handling of 2-Hydroxy-6-methyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 2-Hydroxy-6-methyl-5-nitropyridine. It also includes detailed experimental protocols for its synthesis and analysis, as well as an overview of its role as a key intermediate in the development of kinase inhibitors, highlighting its relevance in drug discovery and development.

Chemical and Physical Properties

2-Hydroxy-6-methyl-5-nitropyridine is a pale yellow to pale brown crystalline powder. Its chemical structure and key physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 28489-45-4 | [1] |

| Molecular Formula | C6H6N2O3 | [1] |

| Molecular Weight | 154.12 g/mol | [1] |

| Appearance | Pale yellow to pale brown crystalline powder | [2] |

| Melting Point | 230-232 °C | [1] |

| Purity | ≥98% | [2] |

Safety and Handling

2.1 Hazard Identification

2-Hydroxy-6-methyl-5-nitropyridine is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.[1] The primary hazards are:

-

Skin Irritation: Causes skin irritation.[1]

-

Serious Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

2.2 Recommended Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE should be worn when handling 2-Hydroxy-6-methyl-5-nitropyridine:

| PPE | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended. |

2.3 First Aid Measures

In case of accidental exposure, the following first aid procedures should be followed:

| Exposure Route | First Aid Measures | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention. | [3] |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [3] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. | [4] |

2.4 Handling and Storage

Proper handling and storage procedures are essential to maintain the stability of the compound and prevent accidents.

| Procedure | Guidelines |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling. Use only in a well-ventilated area.[5] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames. Store away from incompatible materials such as strong oxidizing agents and strong bases.[6] |

Experimental Protocols

3.1 Synthesis of 2-Hydroxy-6-methyl-5-nitropyridine from 2-Amino-6-methylpyridine

This protocol is adapted from procedures for the synthesis of related nitropyridine derivatives.

Materials:

-

2-Amino-6-methylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2-amino-6-methylpyridine to concentrated sulfuric acid.

-

Maintain the temperature below 10 °C while slowly adding a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid.

-

After the addition is complete, allow the reaction mixture to stir for several hours at a controlled temperature.

-

Carefully pour the reaction mixture over crushed ice.

-

Slowly add a solution of sodium nitrite in water to the acidic solution, keeping the temperature below 5 °C to facilitate diazotization.

-

After the diazotization is complete, gently heat the mixture to promote the hydrolysis of the diazonium salt to the desired 2-hydroxy-6-methyl-5-nitropyridine.

-

Cool the mixture and collect the precipitated product by filtration.

-

Wash the solid with cold water and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

3.2 Analytical Methods

3.2.1 High-Performance Liquid Chromatography (HPLC) Analysis

This is a general method for the analysis of nitropyridine derivatives and should be optimized for 2-Hydroxy-6-methyl-5-nitropyridine.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (both with 0.1% formic acid or other suitable buffer). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound) |

| Injection Volume | 10 µL |

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure and purity of the synthesized compound can be confirmed by ¹H and ¹³C NMR.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group protons and the aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nitro group and the hydroxyl group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule.

Role in Drug Discovery and Development

2-Hydroxy-6-methyl-5-nitropyridine is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[7] Its functional groups—the hydroxyl, methyl, and nitro groups on the pyridine ring—provide multiple points for chemical modification, making it a versatile building block for creating libraries of compounds for drug screening.

One of the key applications of nitropyridine derivatives is in the synthesis of kinase inhibitors.[8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. By serving as a scaffold, 2-Hydroxy-6-methyl-5-nitropyridine can be elaborated into potent and selective inhibitors of specific kinases.

4.1 Example Signaling Pathways

4.1.1 TGF-β/ALK5 Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Activin receptor-like kinase 5 (ALK5) is a type I receptor for TGF-β. Inhibitors of ALK5 are being investigated as potential therapeutics for various fibrotic diseases and cancers.[9] The synthesis of certain ALK5 inhibitors utilizes pyridine-based intermediates.

Caption: TGF-β/ALK5 signaling pathway and the point of inhibition.

4.1.2 CDK2 Signaling Pathway

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the transition from the G1 to the S phase.[10] Overactivity of CDK2 is often observed in cancer cells, making it an attractive target for cancer therapy. Pyridine-based compounds have been developed as CDK2 inhibitors.

Caption: CDK2 signaling in cell cycle progression and its inhibition.

References

- 1. 2-Hydroxy-6-methyl-5-nitropyridine | C6H6N2O3 | CID 543053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-6-methyl-5-nitropyridine, 98% | CymitQuimica [cymitquimica.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

Theoretical Insights into the Tautomeric Landscape of 2-Hydroxy-6-methyl-5-nitropyridine: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies on the tautomeric equilibrium of 2-Hydroxy-6-methyl-5-nitropyridine. Due to the limited direct experimental or theoretical data for this specific molecule, this paper presents a detailed analysis based on analogous and well-studied pyridinone systems, particularly 2-hydroxy-5-nitropyridine and 2-hydroxy-5-methyl-3-nitropyridine. By leveraging high-level quantum chemical calculations reported for these similar scaffolds, we can infer and predict the structural, energetic, and electronic characteristics of 2-Hydroxy-6-methyl-5-nitropyridine, offering valuable insights for its potential applications in medicinal chemistry and materials science. This document outlines the key computational methodologies, summarizes the expected quantitative data in structured tables, and illustrates the fundamental chemical relationships with detailed diagrams.

Introduction: The Significance of Tautomerism in Pyridine Derivatives

Pyridinone and hydroxypyridine derivatives are pivotal scaffolds in medicinal chemistry and materials science. Their biological activity and physicochemical properties are intrinsically linked to the tautomeric equilibrium between the hydroxy (enol) and pyridone (keto) forms. The position of this equilibrium can be influenced by substitution patterns, solvent effects, and solid-state packing forces. Understanding the relative stabilities and interconversion barriers of these tautomers is paramount for rational drug design and the development of novel materials.